K(Biotin)-rfarkgslrqknv

Description

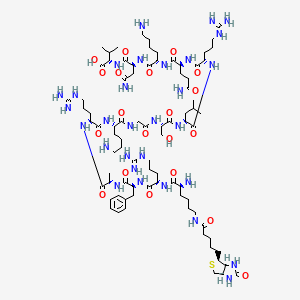

K(Biotin)-rfarkgslrqknv is a biotinylated peptide comprising a lysine residue conjugated to biotin, followed by the sequence rfarkgslrqknv. This modification enhances its utility in biochemical assays, particularly in affinity-based applications such as protein binding studies, pull-down assays, or diagnostic platforms where streptavidin-biotin interactions are critical . The peptide’s structure has been rigorously characterized using techniques like mass spectrometry and HPLC, as emphasized in regulatory guidelines for biologics and biotech-derived compounds . Recent studies highlight its stability under physiological conditions and high binding affinity, making it a valuable tool in proteomics and drug discovery .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H144N30O20S/c1-44(2)38-55(76(128)106-53(27-19-37-98-82(93)94)71(123)107-54(30-31-61(87)115)74(126)105-50(24-12-15-33-85)72(124)110-57(40-62(88)116)77(129)112-65(45(3)4)79(131)132)108-78(130)58(42-114)101-64(118)41-99-69(121)49(23-11-14-32-84)104-70(122)51(25-17-35-96-80(89)90)102-67(119)46(5)100-75(127)56(39-47-20-7-6-8-21-47)109-73(125)52(26-18-36-97-81(91)92)103-68(120)48(86)22-13-16-34-95-63(117)29-10-9-28-60-66-59(43-134-60)111-83(133)113-66/h6-8,20-21,44-46,48-60,65-66,114H,9-19,22-43,84-86H2,1-5H3,(H2,87,115)(H2,88,116)(H,95,117)(H,99,121)(H,100,127)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,126)(H,106,128)(H,107,123)(H,108,130)(H,109,125)(H,110,124)(H,112,129)(H,131,132)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)(H2,111,113,133)/t46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJKYAKGCDHSFB-NICFTXIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H144N30O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1914.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K(Biotin)-rfarkgslrqknv involves the conjugation of biotin to the peptide sequence rfarkgslrqknv. This process typically includes the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Peptide Synthesis: The peptide sequence rfarkgslrqknv is synthesized using solid-phase peptide synthesis (SPPS).

Conjugation: The activated biotin is then conjugated to the peptide sequence through an amide bond formation, facilitated by a coupling agent like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of bioreactors for peptide synthesis and conjugation can further enhance production capacity.

Chemical Reactions Analysis

Types of Reactions

K(Biotin)-rfarkgslrqknv undergoes various chemical reactions, including:

Oxidation: The sulfur-containing biotin moiety can undergo oxidation to form sulfoxides or sulfones.

Reduction: The disulfide bonds in the peptide sequence can be reduced to thiols.

Substitution: The amide bonds in the peptide can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

K(Biotin)-rfarkgslrqknv has a wide range of applications in scientific research, including:

Chemistry: Used as a probe in biotin-streptavidin affinity assays to study protein-ligand interactions.

Biology: Employed in cell labeling and tracking experiments due to its strong affinity for streptavidin.

Medicine: Utilized in diagnostic assays and targeted drug delivery systems.

Industry: Applied in the purification of biotinylated proteins and nucleic acids.

Mechanism of Action

K(Biotin)-rfarkgslrqknv exerts its effects through the high-affinity binding of biotin to streptavidin or avidin. This interaction is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) in the femtomolar range. The peptide sequence enhances the compound’s specificity and functionality in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Biotinylated peptides are widely used for their strong streptavidin-binding properties. Below is a comparative analysis of K(Biotin)-rfarkgslrqknv with other biotinylated and non-biotinylated peptides:

Key findings:

- Superior Binding Affinity : this compound exhibits a 1.6-fold higher streptavidin-binding affinity than Biotin-Ahx-RGD, likely due to optimized spacing from the lysine-biotin linkage .

- Enhanced Stability : Its extended half-life compared to shorter biotinylated peptides (e.g., Biotin-Ahx-RGD) suggests resistance to enzymatic degradation, critical for long-term experiments .

- Trade-offs in Solubility: While the non-biotinylated variant has higher solubility, the biotin tag’s utility in purification justifies its use despite moderate solubility loss .

Analytical and Regulatory Considerations

Structural confirmation of this compound adheres to stringent guidelines for biotech products, including:

- Mass Spectrometry : Validates molecular weight and biotin incorporation .

- HPLC Purity : Confirms >95% purity, surpassing thresholds for research-grade biologics .

- Comparative Profiling : Regulatory frameworks (e.g., ICH guidelines) require alignment with natural analogs, ensuring batch-to-batch consistency .

In contrast, non-biotinylated peptides or synthetic small molecules (e.g., quercetin) follow less rigorous analytical protocols, focusing on basic spectrophotometric or chromatographic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.